Cas no 942047-66-7 (ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate)

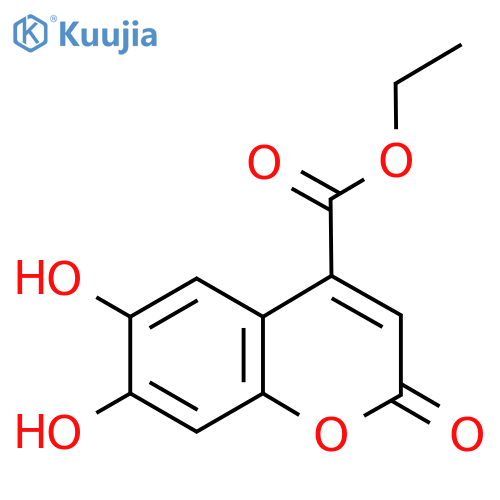

942047-66-7 structure

商品名:ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate

CAS番号:942047-66-7

MF:C12H10O6

メガワット:250.204204082489

MDL:MFCD32680025

CID:5680292

PubChem ID:11988319

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- SCHEMBL13231988

- 942047-66-7

- MC8

- ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate

- BDBM513101

- ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate

- esculetin-4-carboxylic acid ethyl ester

- EN300-26683040

-

- MDL: MFCD32680025

- インチ: 1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3

- InChIKey: JNLQJJYMVWQTQR-UHFFFAOYSA-N

- ほほえんだ: O1C(C=C(C(=O)OCC)C2C=C(C(=CC1=2)O)O)=O

計算された属性

- せいみつぶんしりょう: 250.04773803g/mol

- どういたいしつりょう: 250.04773803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 388

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 93.1Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26683040-10.0g |

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95.0% | 10.0g |

$2823.0 | 2025-03-20 | |

| Enamine | EN300-26683040-5.0g |

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95.0% | 5.0g |

$1903.0 | 2025-03-20 | |

| Enamine | EN300-26683040-1.0g |

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95.0% | 1.0g |

$656.0 | 2025-03-20 | |

| Enamine | EN300-26683040-0.1g |

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95.0% | 0.1g |

$228.0 | 2025-03-20 | |

| Aaron | AR028XFQ-100mg |

ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95% | 100mg |

$339.00 | 2025-02-17 | |

| Aaron | AR028XFQ-1g |

ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95% | 1g |

$927.00 | 2025-02-17 | |

| 1PlusChem | 1P028X7E-100mg |

ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95% | 100mg |

$334.00 | 2024-04-19 | |

| Aaron | AR028XFQ-250mg |

ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95% | 250mg |

$472.00 | 2025-02-17 | |

| 1PlusChem | 1P028X7E-10g |

ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95% | 10g |

$3552.00 | 2023-12-16 | |

| 1PlusChem | 1P028X7E-5g |

ethyl6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate |

942047-66-7 | 95% | 5g |

$2414.00 | 2023-12-16 |

ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate 関連文献

-

1. Nature as a treasure trove of potential anti-SARS-CoV drug leads: a structural/mechanistic rationaleAhmed M. Sayed,Amira R. Khattab,Asmaa M. AboulMagd,Hossam M. Hassan,Mostafa E. Rateb,Hala Zaid,Usama Ramadan Abdelmohsen RSC Adv. 2020 10 19790

942047-66-7 (ethyl 6,7-dihydroxy-2-oxo-2H-chromene-4-carboxylate) 関連製品

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量